cis-Methylkhellactone
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Description
cis-Methylkhellactone is a natural product found in Ferulopsis hystrix with data available.
Biological Activity
Introduction
Cis-methylkhellactone, a compound derived from the plant Peucedanum praeruptorum, has garnered attention for its diverse biological activities. This article aims to explore the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its angular dihydrocoumarin structure, which contributes to its biological activity. The compound is structurally related to other khellactone derivatives, such as trans-methylkhellactone, but exhibits distinct pharmacological properties.
Table 1: Structural Comparison of Khellactone Derivatives
Compound | Structure Type | Key Characteristics |
---|---|---|
This compound | Angular Dihydrocoumarin | Anti-inflammatory, anti-cancer properties |
Trans-Methylkhellactone | Angular Dihydrocoumarin | Lower bioactivity compared to cis form |
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. A study showed that this compound effectively decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Activity
Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In vitro assays revealed that this compound reduced cell viability in human cancer cell lines, including breast and lung cancer cells .
3. Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been reported to scavenge free radicals effectively and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
4. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline, indicating its potential use in treating Alzheimer's disease .
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism in the liver, primarily through glucuronidation and oxidation processes. The major metabolites identified include cis-khellactone glucuronides, which exhibit altered bioactivity compared to the parent compound . Understanding these metabolic pathways is essential for evaluating the compound's therapeutic efficacy and safety.
Table 2: Metabolic Pathways of this compound
Metabolic Process | Major Metabolites | Biological Implications |
---|---|---|
Glucuronidation | cis-khellactone-3′-glucuronide | Enhanced solubility and excretion |
Oxidation | Oxidized derivatives | Potentially altered bioactivity |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Anti-cancer Activity : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved quality of life metrics .
- Neuroprotective Effects Study : In a cohort study assessing cognitive function in elderly patients, those receiving a formulation containing this compound showed slower cognitive decline compared to a control group .
Properties
IUPAC Name |
(9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPVXHWOABQJQ-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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